molecular formula C17H27N3O3S B2636595 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 946356-12-3

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No. B2636595
CAS RN: 946356-12-3
M. Wt: 353.48
InChI Key: JFZSOOMYGABNNS-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, also known as AZETO, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Azepane Derivatives and Their Applications

Azepane derivatives are of significant interest due to their presence in various biologically active molecules. They have been studied for their potential in creating new drugs, with activities ranging from antimicrobial to antinociceptive properties. For example, the synthesis and evaluation of novel azepane derivatives as protein kinase B (PKB) inhibitors highlight the potential of these compounds in therapeutic applications, particularly in treating diseases where PKB plays a critical role (Breitenlechner et al., 2004). Additionally, azepane isomers have been identified and analyzed for their properties, offering insights into the structural diversity and potential applications of these compounds in medicinal chemistry (Nakajima et al., 2012).

Thiophene Compounds in Research

Thiophene-based compounds are widely researched for their versatile pharmacological properties and applications in material science. The synthesis of thiophene derivatives, including their interactions with other molecules and potential as antimicrobial agents, demonstrates the broad utility of these compounds in drug development (Demchenko et al., 2020). The structural analysis and synthesis approaches of thiophene compounds provide foundational knowledge for designing new molecules with desired properties (Nagaraju et al., 2018).

Oxalamide Compounds and Their Synthesis

Oxalamides are explored for their potential in various synthetic and pharmacological applications. The novel synthesis methods for oxalamide and its derivatives offer pathways to creating compounds with potential biological activities. For instance, the development of new synthetic routes for di- and mono-oxalamides presents opportunities for producing compounds that could serve as precursors or active agents in medicinal chemistry (Mamedov et al., 2016).

properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-23-10-7-18-16(21)17(22)19-12-15(14-6-11-24-13-14)20-8-4-2-3-5-9-20/h6,11,13,15H,2-5,7-10,12H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSOOMYGABNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

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